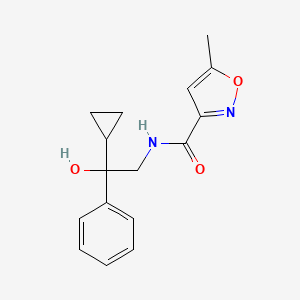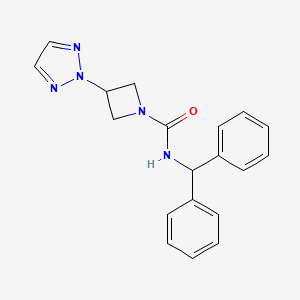![molecular formula C15H18N4O2S B2429859 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide CAS No. 2097898-86-5](/img/structure/B2429859.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide” is a complex organic molecule. It has a molecular weight of 237.26 . The IUPAC name for this compound is 2-(6-oxo-3-(1H-1lambda3-thiophen-2-yl)pyridazin-1(6H)-yl)acetic acid .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a pyridazinone ring and a thiophene ring as key structural elements . The main difference between the molecules of similar compounds is often the position of functional groups .
Physical And Chemical Properties Analysis
The compound is stored at temperatures between 2 and 8 degrees Celsius .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Pyridazinone Derivatives : Pyridazinone derivatives, including 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide, have been synthesized and studied for their chemical properties. These derivatives are created through reactions involving acetic anhydride and active methylene compounds, leading to the formation of novel classes of pyridazin-3-one derivatives (Ibrahim & Behbehani, 2014).
Dehydration Methods in Synthesis : The compound has been synthesized using dehydration methods of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. This method facilitates the creation of various derivatives by modifying substituents in specific positions (Kavina, Sizov, & Yakovlev, 2018).
Potential Applications in Pharmacology
Antisecretory Activity : Pyridazine derivatives, related to the compound , have been synthesized and investigated for their antisecretory activity. These studies explore the structure-activity relationships and potential therapeutic applications of such compounds (Yamada et al., 1981).
Antimicrobial Agents : Similar pyridine and pyrimidinone derivatives have been synthesized as antimicrobial agents. These compounds demonstrate significant antibacterial and antifungal activities, highlighting the potential medicinal applications of this class of compounds (Hossan et al., 2012).
Opioid Receptor Antagonist : Studies on compounds structurally similar to 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide have shown their effectiveness as κ-opioid receptor antagonists. This points to potential applications in the treatment of disorders related to opioid receptors (Grimwood et al., 2011).
Applications in Medicinal Chemistry
Molecular Docking Studies : Molecular docking studies of similar pyridine derivatives have been conducted to evaluate their binding efficiencies to target proteins, indicating their potential in drug development and therapeutic applications (Flefel et al., 2018).
Anticancer Properties : New derivatives of pyridazinone have been synthesized and assessed for their anticancer activities. Molecular docking studies play a crucial role in understanding their interactions with biological targets (Elewa et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-14(10-19-15(21)2-1-5-16-19)17-13-3-6-18(9-13)8-12-4-7-22-11-12/h1-2,4-5,7,11,13H,3,6,8-10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMYKOHSBWJGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CN2C(=O)C=CC=N2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,4a,5,6,7,8,8a-Octahydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B2429778.png)
![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)
![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)


![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)
![2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2429796.png)
![[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2429797.png)

